Cidoxepin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 31.57 mg/l at 25 °C.

Synonyms

Canonical SMILES

Isomeric SMILES

Neuropathic Pain

Studies have shown that cidoxepin, when applied topically, can be effective in reducing chronic neuropathic pain. This type of pain arises from damage to the nerves themselves and can be difficult to treat with conventional pain medications. A randomized, double-blind, placebo-controlled study demonstrated that topical application of cidoxepin produced similar levels of pain relief compared to capsaicin, another commonly used topical treatment for neuropathic pain [].

Insomnia

Cidoxepin has shown some benefits in improving sleep quality in individuals struggling with insomnia. While not a first-line treatment, research suggests it can be moderately effective, particularly for those experiencing difficulty staying asleep [].

Itch Relief

Cidoxepin, both in oral and topical forms, has been used to treat various types of itch, including those associated with chronic hives and atopic dermatitis. Its mechanism of action in this area is not fully understood, but research suggests it may be related to its antihistaminic and mast cell-stabilizing properties [, ].

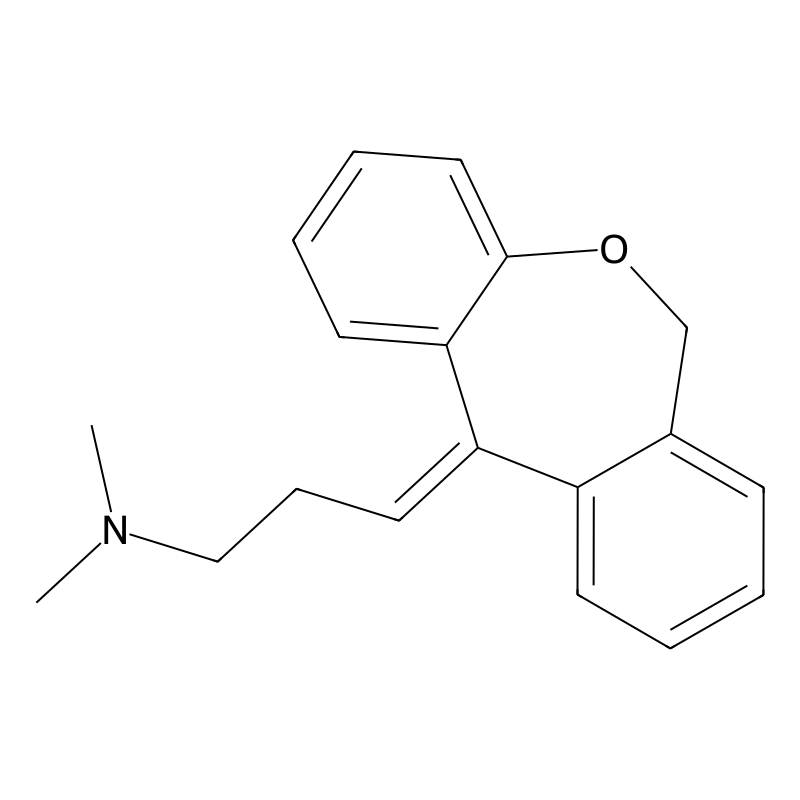

Cidoxepin is a dibenzoxepin derivative closely related to doxepin, a tricyclic antidepressant. It is characterized by its unique chemical structure, which includes three fused aromatic rings and a side chain. Cidoxepin is notable for its pharmacological properties, particularly as a serotonin-norepinephrine reuptake inhibitor, and is often discussed in the context of its stereoisomers, specifically the (Z)-isomer, which possesses distinct biological activities compared to its (E)-counterpart.

For its potential use as an antihistamine, cidoxepin is believed to act by antagonizing histamine H1 receptors []. Histamine is a molecule involved in allergic responses, and blocking its receptors can alleviate allergy symptoms like hives. However, the precise mechanism by which cidoxepin achieves this antagonism needs further research.

In its initial development as an antidepressant, the mechanism of action of cidoxepin was likely similar to other TCAs. These drugs are thought to work by increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain []. However, due to its lack of commercialization for depression, the specific details of cidoxepin's effect on these neurotransmitters remain unclear.

The chemical behavior of cidoxepin is largely influenced by its functional groups. It undergoes various reactions typical of tertiary amines and aromatic compounds, including:

- N-alkylation: Cidoxepin can be alkylated at the nitrogen atom, leading to derivatives with varied pharmacological profiles.

- Hydroxylation: The aromatic rings may participate in electrophilic substitution reactions, leading to hydroxylated derivatives that can enhance or alter biological activity.

- Conjugation: Cidoxepin can form glucuronide conjugates through phase II metabolism, primarily in the liver, which facilitates its excretion.

Cidoxepin exhibits significant biological activity through multiple mechanisms:

- Reuptake Inhibition: It acts primarily as a serotonin-norepinephrine reuptake inhibitor, which enhances mood and reduces anxiety symptoms.

- Histamine Receptor Antagonism: Cidoxepin blocks histamine H1 receptors, contributing to its sedative effects and making it useful for treating insomnia.

- Anticholinergic Effects: Similar to other tricyclic antidepressants, cidoxepin has anticholinergic properties that can lead to side effects such as dry mouth and constipation.

The pharmacological profile of cidoxepin makes it effective in treating depression and anxiety disorders while also providing sedative effects.

The synthesis of cidoxepin typically involves the following steps:

- Formation of the Dibenzoxepin Core: This is achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.

- Functionalization: The introduction of the side chain is performed via nucleophilic substitution or alkylation reactions on the nitrogen atom.

- Isomer Separation: If necessary, chromatographic techniques can be employed to isolate specific stereoisomers from racemic mixtures.

The synthesis can vary based on desired purity and yield, with modifications tailored to enhance specific pharmacological properties.

Cidoxepin is primarily used in clinical settings for:

- Depression Treatment: As a serotonin-norepinephrine reuptake inhibitor, it helps alleviate symptoms of major depressive disorder.

- Anxiety Disorders: Its anxiolytic properties make it suitable for treating generalized anxiety disorder.

- Insomnia Management: Due to its sedative effects from histamine receptor antagonism, cidoxepin is effective in managing sleep disturbances.

Additionally, ongoing research explores its potential in treating other conditions related to mood and anxiety regulation.

Cidoxepin's interactions with other drugs are significant due to its metabolism primarily via cytochrome P450 enzymes:

- Cytochrome P450 Enzymes: Variants in CYP2D6 and CYP2C19 can affect cidoxepin metabolism, leading to altered drug levels and efficacy. For instance, patients with poor metabolizer phenotypes may experience increased plasma concentrations and heightened risk of side effects .

- Drug Combinations: Co-administration with other medications that affect CYP enzymes can lead to serious interactions. For example, combining cidoxepin with monoamine oxidase inhibitors can precipitate serotonin syndrome .

Monitoring for interactions is essential for optimizing therapeutic outcomes while minimizing adverse effects.

Cidoxepin shares structural and functional similarities with several other tricyclic antidepressants. Below is a comparison highlighting its uniqueness:

Cidoxepin's unique profile lies in its specific stereochemistry and the resultant pharmacological effects that differ from other tricyclic antidepressants. Its predominant action as a norepinephrine reuptake inhibitor while maintaining significant antihistamine activity distinguishes it from closely related compounds.

Cidoxepin, the Z-geometric isomer of doxepin, represents a significant compound in pharmaceutical analysis due to its enhanced biological activity compared to its E-isomer counterpart. This analytical characterization focuses on the comprehensive methods employed for identification, separation, and quantification of this important geometric isomer [1] [2].

Chromatographic Separation of Geometric Isomers

The chromatographic separation of cidoxepin from its E-isomer presents unique analytical challenges due to their identical molecular formulas and similar physicochemical properties. High-Performance Liquid Chromatography emerges as the primary technique for achieving baseline resolution between these geometric isomers [3] [4].

Reversed-Phase High-Performance Liquid Chromatography serves as the most widely employed method for cidoxepin isomer separation. The technique utilizes hydrophobic interactions between the analytes and the stationary phase, with the Z-isomer typically exhibiting shorter retention times due to its increased polarity resulting from the cis-configuration of the double bond [5] [6]. Modern reversed-phase systems employ C18 or C8 columns with acetonitrile-water mobile phases, achieving resolution values exceeding 2.0 for baseline separation [4].

Advanced column technologies significantly enhance separation efficiency. The Kinetex superficially porous core-shell particles demonstrate superior performance compared to traditional fully porous materials. Studies utilizing Kinetex 2.6 micrometers C8 columns achieve resolution values of 4.5 while reducing analysis time to 6 minutes, representing a substantial improvement over conventional methods [4].

Normal-Phase High-Performance Liquid Chromatography provides an alternative approach for geometric isomer separation. This technique employs polar stationary phases, typically silica-based materials, with non-polar mobile phases. The separation mechanism relies on the differential adsorption of isomers based on their polarity differences, with the Z-isomer demonstrating stronger interactions with the polar stationary phase [3] [7].

The mobile phase composition typically consists of acetonitrile-chloroform-diethylamine mixtures in ratios of 750:250:0.2, enabling baseline resolution of both geometric isomers. Normal-phase systems particularly excel in separating compounds with minimal structural differences, making them suitable for challenging geometric isomer separations [7].

Chiral Chromatography techniques, while primarily designed for enantiomer separation, can also provide resolution of geometric isomers. Beta-cyclodextrin-modified phases demonstrate capability in resolving cidoxepin isomers through formation of inclusion complexes with differential stability constants [8].

Spectroscopic Identification Techniques (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of cidoxepin requires sophisticated analytical approaches to distinguish between geometric isomers that share identical molecular formulas but differ in spatial arrangement [9] [10].

Infrared Spectroscopy provides crucial structural information for cidoxepin identification. The technique proves particularly valuable for characterizing the C=C stretching vibrations that differ between geometric isomers. The Z-isomer typically exhibits C=C stretching frequencies around 1620 cm⁻¹, while the E-isomer shows characteristic absorptions at approximately 1640 cm⁻¹ [9] [11].

The dibenzoxepin framework produces distinctive fingerprint regions in the infrared spectrum. Aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, while C-O stretching of the oxepin ring occurs around 1250 cm⁻¹. The dimethylamino group contributes characteristic C-N stretching absorptions at approximately 1200 cm⁻¹ [9].

Sample preparation for infrared analysis typically involves potassium bromide pellet formation or attenuated total reflectance techniques. The mid-infrared region from 4000-400 cm⁻¹ provides comprehensive structural information, with resolution settings of 4 cm⁻¹ proving adequate for routine analysis [9].

Nuclear Magnetic Resonance Spectroscopy offers the most detailed structural characterization of cidoxepin geometric isomers. Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns that enable unambiguous isomer identification [10] [8].

The aromatic proton region (6.5-8.0 parts per million) provides critical diagnostic information. The Z-isomer typically exhibits slightly different chemical shifts compared to the E-isomer due to the altered magnetic environment resulting from the cis-configuration. The benzylic protons of the oxepin ring appear as characteristic multiplets around 5.0 parts per million [8].

The dimethylamino group produces a distinctive singlet at approximately 2.3 parts per million, while the propyl chain protons appear as complex multiplets in the 1.5-3.0 parts per million region. Integration patterns confirm the structural assignments and can quantify isomer ratios in mixtures [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the dibenzoxepin carbon framework producing characteristic resonances in the 100-160 parts per million region. The quaternary carbon of the exocyclic double bond appears around 140 parts per million, with subtle differences between geometric isomers [10].

Mass Spectrometry techniques provide molecular weight confirmation and fragmentation pattern analysis for cidoxepin characterization. Both geometric isomers exhibit identical molecular ion peaks at m/z 280, requiring tandem mass spectrometry for differentiation [5] [12].

Electrospray ionization produces predominantly protonated molecular ions [M+H]⁺ at m/z 280.1. The base peak fragment appears at m/z 107, corresponding to the tropylium ion formed by loss of the dimethylaminopropyl side chain [5]. This fragmentation pattern remains consistent for both geometric isomers, necessitating chromatographic separation prior to mass spectrometric analysis.

Tandem mass spectrometry employing collision-induced dissociation provides detailed fragmentation pathways. The primary fragmentation involves α-cleavage adjacent to the nitrogen atom, producing the characteristic m/z 107 ion. Secondary fragmentations include loss of methyl groups from the dimethylamino function and ring fragmentation of the dibenzoxepin system [5].

Quantitative Isomer Determination via High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry

Quantitative determination of cidoxepin in the presence of its E-isomer requires highly sensitive and selective analytical methods capable of accurate isomer ratio determination [5] [13].

High-Performance Liquid Chromatography with Ultraviolet Detection represents the foundational approach for quantitative isomer analysis. The method employs reversed-phase chromatography with ultraviolet detection at 289 nanometers, corresponding to the absorption maximum of the dibenzoxepin chromophore [14] [7].

Quantitative methods demonstrate linear response ranges from 0.1 to 50 micrograms per milliliter, with detection limits reaching 0.05 micrograms per milliliter for the Z-isomer. The precision of the method, expressed as relative standard deviation, typically remains below 3.0 percent for both isomers [7].

Sample preparation involves simple dilution procedures or liquid-liquid extraction techniques depending on the matrix complexity. Cloud-point extraction methods using Triton X-114 surfactant provide enhanced sensitivity with preconcentration factors of 50-fold [14].

Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and selectivity for cidoxepin quantification. The technique employs multiple reaction monitoring mode, monitoring specific precursor-to-product ion transitions for each isomer [5] [13].

The analytical method utilizes C18 or C8 columns with acetonitrile-water mobile phases containing formic acid and ammonium formate additives. Electrospray ionization in positive ion mode provides optimal sensitivity, with the molecular ion at m/z 280.1 serving as the precursor ion [5].

Multiple reaction monitoring transitions include m/z 280.1 → 107.0 for quantification and m/z 280.1 → 235.1 for confirmation. The method achieves detection limits in the picogram per milliliter range, with linear ranges extending from 4 to 3900 picograms per milliliter [5] [13].

Solid-Phase Extraction techniques enhance sample cleanup and concentration prior to chromatographic analysis. The method employs mixed-mode cation exchange cartridges, achieving extraction recoveries exceeding 85 percent for both geometric isomers [13].

The extraction procedure involves sample acidification, cartridge conditioning, sample loading, washing with acidified water, and elution with ammonia in methanol. The concentrated extracts undergo direct injection into the liquid chromatography system [13].

Method Validation Parameters for quantitative cidoxepin determination include accuracy, precision, linearity, detection limits, and stability assessments. Accuracy studies demonstrate recoveries between 95-105 percent across the analytical range. Precision evaluations show relative standard deviations below 8.3 percent for both intra-batch and inter-batch analyses [5].

Stability studies under various storage conditions confirm analyte stability for at least 72 hours at room temperature and 30 days when frozen. The validated methods prove suitable for pharmacokinetic studies and bioequivalence assessments requiring highly sensitive and accurate quantification [5] [13].

Isomer Ratio Determination employs peak area ratios from chromatographic separations to quantify the relative proportions of geometric isomers. Commercial doxepin preparations typically contain approximately 15 percent Z-isomer and 85 percent E-isomer, requiring accurate quantification methods for quality control purposes [3] [4].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

154-157 °C @ 0.03 MM HG

Heavy Atom Count

Taste

LogP

log Kow = 0.67

Odor

Decomposition

Melting Point

Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/

Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/

Melting point 192 to 193 °C /trans-HYDROCHLORIDE/

Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

A DIBENZOXEPIN DERIVATIVE THAT IS A PSYCHOTHERAPEUTIC AGENT WITH ANTIANXIETY & ANTIDEPRESSANT PROPERTIES. ...RECOMMENDED FOR MGMNT OF ANXIETY &/OR DEPRESSIVE STATES ASSOCIATED WITH PSYCHONEUROSIS, PSYCHOSIS, ALCOHOLISM, & ORG DISEASE. /HYDROCHLORIDE/

VET: FOR RELIEF OF PRURITIS IN DERMATOSES IN DOGS. MILD TRANQUILIZING EFFECT IS NOTED AFTER PROLONGED THERAPY OR ON DOSES ABOVE THOSE RECOMMENDED.

Doxepin is indicated for the short-term (up to 8 days) topical treatment of moderate pruritus in adult patients with eczematous dermatitis, e.g., atopic dermatitis and lichen simplex chronicus. /Included in US product labeling; Doxepin, topical/

For more Therapeutic Uses (Complete) data for DOXEPIN (9 total), please visit the HSDB record page.

Mechanism of Action

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

3607-18-9

Absorption Distribution and Excretion

The elimination profile of doxepin is presented as biphasic. It is excreted in the urine mainly in the form of glucuronide conjugates. Less than 3% of a doxepin dose is excreted in the urine as parent compound or nordoxepin.

The mean apparent volume of distribution of doxepin is reported to be of 20 L/kg.

The mean total apparent plasma clearance of a single oral dose of 50 mg doxepin in healthy individuals is 0.93 l/hr/kg.

/DOXEPIN HAS/...A PECULIAR AFFINITY FOR UVEAL MELANIN...ALSO...BOUND BY OCULAR MELANIN BOTH IN VIVO & IN VITRO.

AFTER HUMAN ORAL DOSE 75 MG DOXEPIN-HCL, EST 1ST-PASS METAB RANGED FROM 55-87% OF ORAL DOSE ASSUMING COMPLETE ABSORPTION.

The pharmacokinetics of doxepin have not been extensively studied, but the drug is well absorbed from the GI tract in animals. Peak plasma concentrations occur within 2 hours after oral administration of the drug.

Limited data indicate that doxepin and its active N-demethylated metabolite are distributed into milk in concentrations reportedly ranging from about 30-140% and 10-115%, respectively, of those in maternal serum and that substantial concentrations of the active metabolite have been detected in the serum and urine of nursing infants whose mothers were receiving 75-150 mg daily.

Metabolism Metabolites

AFTER ORAL DOSING OF DOXEPIN-HCL TO HUMANS, METABOLITE DESMETHYLDOXEPIN WAS PRODUCED.

Doxepin has known human metabolites that include 2-hydroxy-doxepin and Nordoxepin.

Extensively metabolized in the liver via the same pathways as other TCAs. N-demethylation produces an active metabolite, N-desmethyldoxepin. CYP2D6 specifically hydroxylates the E-isomer. Half Life: 6 - 24.5 hours

Associated Chemicals

Wikipedia

Cidoxepin

Drug Warnings

ABOUT 2-3 WK MUST PASS BEFORE THERAPEUTIC EFFECTS...ARE EVIDENT. FOR THIS REASON, TRICYCLIC ANTIDEPRESSANTS SHOULD NEVER BE PRESCRIBED ON AN "AS-NEEDED" BASIS. ...SLOW ONSET OF EFFECTS MAY RELATE TO CHANGES IN METAB OF BIOGENIC AMINES THAT OCCUR... /IMIPRAMINE/

...GENERAL USE FOR HYPNOSIS IS NOT RECOMMENDED. IN ADEQUATE DOSES THEY CAUSE HANGOVER & ARE NOT AS EFFECTIVE AS A CONVENTIONAL HYPNOTIC. /TRICYCLIC ANTIDEPRESSANTS/

OCCASIONAL PT WILL SHOW PHYSICAL DEPENDENCE ON TRICYCLIC ANTIDEPRESSANTS, WITH MALAISE, CHILLS, CORYZA, & MUSCLE ACHING FOLLOWING ABRUPT DISCONTINUATION OF HIGH DOSES... /IMIPRAMINE/

For more Drug Warnings (Complete) data for DOXEPIN (25 total), please visit the HSDB record page.

Biological Half Life

AFTER ORAL 75 MG DOXEPIN-HCL TO HUMANS, PEAK PLASMA CONCN 8.8-45.8 NG/ML, REACHED WITHIN 4 HR. DISAPPEARANCE OF DOXEPIN WAS BIPHASIC & FOLLOWED 1ST-ORDER KINETICS. MEAN DOXEPIN T/2 WAS 16.8 HR. MEAN APPARENT VOL OF DISTRIBUTION WAS 20.2 L/KG.

Methods of Manufacturing

6,11-DIHYDRODIBENZ[B,E]OXEPIN-11-ONE...PREPARED FROM PHTHALIDE & CONVERTED TO 11-[3-(DIMETHYLAMINO)PROPYL]-6H-DIBENZ[B,E]OXEPIN-11-OL THRU GRIGNARD REACTION WITH 3-(DIMETHYLAMINO)PROPYL CHLORIDE. DEHYDRATION OF THE ALCOHOL WITH MINERAL ACID YIELDS DOXEPIN WHICH IS REACTED WITH HCL. /HYDROCHLORIDE/

Methyl salicylate + benzyl chloride + 3-dimethylaminopropyl chloride hydrochloride (ether formation/cyclization/Grignard reagent formation/Grignard reaction/dehydration).

Analytic Laboratory Methods

Clinical Laboratory Methods

GLC METHOD FOR DETERMINATION OF DOXEPIN HCL CIS- & TRANS-ISOMERS IN HUMAN PLASMA.

Storage Conditions

Interactions

INHIBITION OF THE ANTIHYPERTENSIVE EFFECT OF GUANETHIDINE CAN OCCUR WITH DOSES OF 200-300 MG/DAY. /HYDROCHLORIDE/

DOXEPIN MAY POTENTIATE ORAL ANTICOAGULANTS, AMPHETAMINES, OTHER ANTICHOLINERGICS, MEPROBAMATE, PHENOTHIAZINES, THIOXANTHENE TRANQUILIZERS. DOXEPIN MAY ANTAGONIZE PROPRANOLOL /THEORETICALLY/, METHYLDOPA. DOXEPIN MAY BE ANTAGONIZED BY BARBITURATES. DOXEPIN MAY BE POTENTIATED BY THYROID PREPN.

DOXEPIN MAY FORM HAZARDOUS COMBINATIONS WITH RESERPINE, ESTROGENS, PSYCHOTROPICS, MAO INHIBITORS, BENZODIAZEPINES.

For more Interactions (Complete) data for DOXEPIN (28 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Virtanen R, Scheinin M, Iisalo E: Single dose pharmacokinetics of doxepin in healthy volunteers. Acta Pharmacol Toxicol (Copenh). 1980 Nov;47(5):371-6. [PMID:7293791]

Singh H, Becker PM: Novel therapeutic usage of low-dose doxepin hydrochloride. Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. [PMID:17685877]

Negrusz A, Moore CM, Perry JL: Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. J Anal Toxicol. 1998 Oct;22(6):531-6. [PMID:9788530]

Pagliaro L. and Pagliaro A. (1999). Psychologists' psychotropic drug reference. Taylor and Francis.

Stephen M. Stahl (2006). Essential Psychopharmacology: The Prescriber's Guide: Revised and Updated Edition. Cambridge University Press.

Elks J. and Ganellin C.R. (1990). The dictionary of drugs. Springer Science.

Bishop M. (2015). Clinical chemistry: techniques, principles and correlations (6th ed.). Content Technologies Inc.

FDA Label: SilenorTM (doxepin) tablets for oral administration

FDA approvals

Encyclopedia

American Psychiatric Association

Canadian Mental Health Association

HealthLink BC

Cleveland Clinic

Merck Manuals

Dehli Psychiatry Journal paper

Novo-doxepin product monograph